Cas no 1067914-59-3 (8-Bromo-5-fluoroquinoline-2-carbaldehyde)
8-Bromo-5-fluoroquinoline-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 8-bromo-5-fluoroquinoline-2-carbaldehyde
- 8-Bromo-5-fluoroquinoline-2-carbaldehyde
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- MDL: MFCD20527761
- Inchi: 1S/C10H5BrFNO/c11-8-3-4-9(12)7-2-1-6(5-14)13-10(7)8/h1-5H
- InChI Key: MJWZFQJNGFPWGE-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2=CC=C(C=O)N=C21)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 226
- XLogP3: 2.8
- Topological Polar Surface Area: 30
8-Bromo-5-fluoroquinoline-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM258127-1g |
8-Bromo-5-fluoroquinoline-2-carbaldehyde |
1067914-59-3 | 97% | 1g |
$733 | 2022-06-14 | |
| Chemenu | CM258127-1g |
8-Bromo-5-fluoroquinoline-2-carbaldehyde |
1067914-59-3 | 97% | 1g |
$692 | 2021-08-18 | |
| Chemenu | CM258127-5g |
8-Bromo-5-fluoroquinoline-2-carbaldehyde |
1067914-59-3 | 97% | 5g |
$1487 | 2021-08-18 | |
| Chemenu | CM258127-10g |
8-Bromo-5-fluoroquinoline-2-carbaldehyde |
1067914-59-3 | 97% | 10g |
$2267 | 2021-08-18 | |
| Enamine | EN300-8706188-0.05g |
8-bromo-5-fluoroquinoline-2-carbaldehyde |
1067914-59-3 | 95.0% | 0.05g |
$252.0 | 2025-02-21 | |
| Enamine | EN300-8706188-0.1g |
8-bromo-5-fluoroquinoline-2-carbaldehyde |
1067914-59-3 | 95.0% | 0.1g |
$376.0 | 2025-02-21 | |
| Enamine | EN300-8706188-0.25g |
8-bromo-5-fluoroquinoline-2-carbaldehyde |
1067914-59-3 | 95.0% | 0.25g |
$538.0 | 2025-02-21 | |
| Enamine | EN300-8706188-0.5g |
8-bromo-5-fluoroquinoline-2-carbaldehyde |
1067914-59-3 | 95.0% | 0.5g |
$847.0 | 2025-02-21 | |
| Enamine | EN300-8706188-1.0g |
8-bromo-5-fluoroquinoline-2-carbaldehyde |
1067914-59-3 | 95.0% | 1.0g |
$1086.0 | 2025-02-21 | |
| Enamine | EN300-8706188-2.5g |
8-bromo-5-fluoroquinoline-2-carbaldehyde |
1067914-59-3 | 95.0% | 2.5g |
$2127.0 | 2025-02-21 |
8-Bromo-5-fluoroquinoline-2-carbaldehyde Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 8-Bromo-5-fluoroquinoline-2-carbaldehyde
Professional Introduction to 8-Bromo-5-fluoroquinoline-2-carbaldehyde (CAS No. 1067914-59-3)
8-Bromo-5-fluoroquinoline-2-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 1067914-59-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aldehyde derivative combines the structural features of quinoline with bromine and fluorine substituents, making it a versatile intermediate in the synthesis of biologically active molecules. The presence of a formyl group at the 2-position and halogen atoms at the 5- and 8-positions enhances its reactivity, enabling diverse chemical transformations that are crucial for drug development.
The quinoline scaffold is well-documented for its pharmacological properties, with numerous derivatives exhibiting antimicrobial, antimalarial, and anticancer activities. The introduction of bromine and fluorine atoms into the quinoline core modulates electronic and steric effects, thereby influencing the compound's interactions with biological targets. Specifically, the bromo substituent can participate in cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, while the fluoro group is known to improve metabolic stability and binding affinity in drug molecules.
In recent years, 8-Bromo-5-fluoroquinoline-2-carbaldehyde has been utilized as a key building block in the synthesis of novel quinoline-based drugs. Its aldehyde functionality allows for condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, which are often explored for their potential biological activity. For instance, studies have demonstrated that derivatives of this compound exhibit inhibitory effects on certain kinases and enzymes involved in cancer progression. The combination of halogenated quinoline moieties with a reactive aldehyde group makes it an attractive candidate for further structural optimization.
One notable application of 8-Bromo-5-fluoroquinoline-2-carbaldehyde is in the development of targeted therapeutics for infectious diseases. Quinoline derivatives have a long history in treating parasitic infections, particularly malaria, and modifications to enhance efficacy against resistant strains remain an active area of research. The fluoro substituent, in particular, has been shown to improve oral bioavailability and resistance profiles when incorporated into antimalarial agents. Additionally, the bromo atom can serve as a handle for further functionalization via transition-metal-catalyzed reactions, allowing chemists to explore new chemical space for drug discovery.
The compound's reactivity also makes it valuable in materials science applications beyond pharmaceuticals. For example, quinoline-based polymers and organic semiconductors have been investigated for their electronic properties, and 8-Bromo-5-fluoroquinoline-2-carbaldehyde could serve as a monomer or intermediate in their synthesis. The presence of both bromine and fluorine atoms provides opportunities to tailor polymer properties such as solubility, thermal stability, and charge transport characteristics.
Recent advances in computational chemistry have further highlighted the potential of 8-Bromo-5-fluoroquinoline-2-carbaldehyde as a scaffold for drug design. Molecular modeling studies suggest that modifications to this core structure can enhance binding interactions with protein targets involved in neurodegenerative diseases. By leveraging machine learning algorithms to predict optimal substituent patterns, researchers can accelerate the discovery process and identify lead compounds with improved pharmacokinetic profiles.
In conclusion, 8-Bromo-5-fluoroquinoline-2-carbaldehyde (CAS No. 1067914-59-3) represents a valuable intermediate in synthetic chemistry with broad applications across pharmaceuticals and materials science. Its unique structural features—combining a reactive aldehyde group with halogenated quinoline moieties—make it an ideal candidate for further exploration in drug discovery programs targeting cancer, infectious diseases, and other therapeutic areas. As research continues to uncover new synthetic methodologies and biological applications, this compound is poised to play an increasingly significant role in modern chemical biology.
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